molecular formula C8H8ClN3S B11053710 3-Chlorobenzaldehyde thiocarbamoylhydrazone

3-Chlorobenzaldehyde thiocarbamoylhydrazone

Cat. No.: B11053710
M. Wt: 213.69 g/mol
InChI Key: IPKPBBJJLUBSAV-VZUCSPMQSA-N
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Description

3-Chlorobenzaldehyde thiocarbamoylhydrazone is an organic compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. It is derived from 3-chlorobenzaldehyde and thiocarbamoylhydrazine, forming a hydrazone linkage. This compound is known for its potential biological activities, including antimicrobial and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobenzaldehyde thiocarbamoylhydrazone typically involves the condensation reaction between 3-chlorobenzaldehyde and thiocarbamoylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzaldehyde+Thiocarbamoylhydrazine3-Chlorobenzaldehyde thiocarbamoylhydrazone\text{3-Chlorobenzaldehyde} + \text{Thiocarbamoylhydrazine} \rightarrow \text{this compound} 3-Chlorobenzaldehyde+Thiocarbamoylhydrazine→3-Chlorobenzaldehyde thiocarbamoylhydrazone

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzaldehyde thiocarbamoylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzaldehyde thiocarbamoylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde thiocarbamoylhydrazone, particularly its antimicrobial activity, involves the inhibition of key enzymes in bacterial cells. The compound interacts with the bacterial cell wall and disrupts essential metabolic pathways, leading to cell death. The exact molecular targets and pathways can vary depending on the specific microorganism.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzaldehyde: The parent compound, used in various organic syntheses.

    Thiocarbamoylhydrazine: A precursor in the synthesis of hydrazones.

    Benzaldehyde thiocarbamoylhydrazone: Similar structure but without the chlorine substituent.

Uniqueness

3-Chlorobenzaldehyde thiocarbamoylhydrazone is unique due to the presence of both the chlorine substituent and the hydrazone linkage, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the hydrazone linkage is crucial for its biological activity.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

[(E)-(3-chlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

IPKPBBJJLUBSAV-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=S)N

Origin of Product

United States

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